N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide
CAS No.:
Cat. No.: VC7664026
Molecular Formula: C22H19N3O3
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide -](/images/structure/VC7664026.png)
Specification
Molecular Formula | C22H19N3O3 |
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Molecular Weight | 373.4 g/mol |
IUPAC Name | N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide |
Standard InChI | InChI=1S/C22H19N3O3/c1-27-16-11-12-17(20(13-16)28-2)22(26)23-15-9-7-14(8-10-15)21-24-18-5-3-4-6-19(18)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25) |
Standard InChI Key | FTPMCWPNLDTGMY-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)OC |
Canonical SMILES | COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound features a benzimidazole ring fused to a phenyl group at the 2-position, with a 2,4-dimethoxybenzamide substituent attached via an amide linkage. The IUPAC name is N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide, and its canonical SMILES is COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)OC
.
Table 1: Molecular Properties
Spectral Characterization
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NMR: The ¹H-NMR spectrum reveals aromatic protons at δ 6.6–8.0 ppm, methoxy groups at δ 3.8–3.9 ppm, and an amide proton at δ 9.8–10.3 ppm .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 373.4 [M+H]⁺ .
Synthesis and Optimization
Industrial-Scale Production
Industrial methods employ continuous flow chemistry to enhance yield (≥85%) and purity (≥98%). Solvent optimization (e.g., DMF or THF) and catalytic hydrogenation reduce byproducts .
Biological Activities and Mechanisms
Anticancer Activity
The compound exhibits potent activity against cancer cell lines:
Table 2: In Vitro Cytotoxicity Data
Cell Line | IC₅₀ (µM) | Mechanism | Source |
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HCT116 (colon) | 0.6 | Topoisomerase I inhibition | PMC |
H460 (lung) | 0.4 | DNA intercalation | PMC |
MCF-7 (breast) | 1.2 | Tubulin polymerization inhibition | MDPI |
Key Mechanisms:
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DNA Interaction: Stabilizes G-quadruplex structures, disrupting replication .
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Enzyme Inhibition: Inhibits dihydrofolate reductase (DHFR) and sirtuins (IC₅₀ = 188–424 nM) .
Antimicrobial Activity
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Bacterial Strains: MIC = 8–32 µg/mL against S. aureus and E. coli .
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Antifungal: IC₅₀ = 12.5 µg/mL against C. albicans via ergosterol biosynthesis disruption .
Antioxidant Properties
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DPPH Assay: EC₅₀ = 5.68 mM (618.10 mmol Fe²⁺/mmol compound) .
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FRAP Assay: Moderate reducing power compared to ascorbic acid .
Structure-Activity Relationship (SAR)
Methoxy Substitutions
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2,4-Dimethoxy Configuration: Enhances lipophilicity (LogP = 3.25) and membrane permeability .
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Methoxy vs. Hydroxy: Methoxy groups improve metabolic stability compared to hydroxylated analogs .
Benzimidazole Modifications
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